molecular formula C7H6BrF2N3 B13689304 1-(5-Bromo-2,4-difluorophenyl)guanidine

1-(5-Bromo-2,4-difluorophenyl)guanidine

Cat. No.: B13689304
M. Wt: 250.04 g/mol
InChI Key: HESFWDAISUZXDD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-difluorophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2,4-difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-bromo-2,4-difluoroaniline with cyanamide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine derivative .

Another method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81% .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2,4-difluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

1-(5-Bromo-2,4-difluorophenyl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-difluorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of biological processes in target organisms . The presence of bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2,4-difluorophenyl)guanidine is unique due to its guanidine functional group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6BrF2N3

Molecular Weight

250.04 g/mol

IUPAC Name

2-(5-bromo-2,4-difluorophenyl)guanidine

InChI

InChI=1S/C7H6BrF2N3/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2H,(H4,11,12,13)

InChI Key

HESFWDAISUZXDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)N=C(N)N

Origin of Product

United States

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